4-(6-ethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-(6-ethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine: is a complex organic compound that features a unique combination of pyrimidine, morpholine, and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-ethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine and thiomorpholine groups. Common reagents used in these reactions include ethyl bromide, pyrimidine derivatives, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(6-ethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents to achieve optimal results.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 4-(6-ethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is being investigated for its potential as an antimicrobial agent, as well as its ability to modulate biological pathways involved in disease processes. Studies have explored its use in drug development for conditions such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 4-(6-ethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The compound’s structure allows it to fit into active sites of target proteins, thereby inhibiting or activating their function. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Properties
IUPAC Name |
[4-(6-ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-2-12-9-14(17-11-16-12)19-3-6-21-13(10-19)15(20)18-4-7-22-8-5-18/h9,11,13H,2-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKAKIVVFUXLQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCOC(C2)C(=O)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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